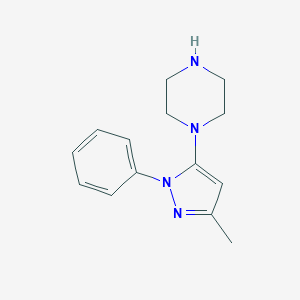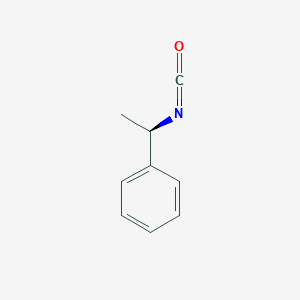
2,5-二氯嘧啶
描述
Synthesis Analysis
The synthesis of 2,5-Dichloropyrimidine and its derivatives involves multiple steps, including cyclization, chloridization, and functionalization processes. Techniques such as lithium-halogen exchange reactions, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitutions are commonly employed. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine showcases the compound's versatility in synthesis processes (Deng & Mani, 2006).
Molecular Structure Analysis
The molecular structure of 2,5-Dichloropyrimidine derivatives has been elucidated using techniques like X-ray crystallography, NMR, and FT-IR spectroscopy. The structural analysis reveals planar six-membered rings with significant double-bond character, and the electronic structure is polarized. Such detailed structural characterizations are crucial for understanding the reactivity and potential applications of these compounds (Clews & Cochran, 1948).
Chemical Reactions and Properties
2,5-Dichloropyrimidine undergoes various chemical reactions, including Suzuki cross-coupling and nucleophilic aromatic substitutions, facilitating the synthesis of a wide range of heteroarylpyrimidines. These reactions are pivotal in the development of novel compounds with potential biological activities (Saygılı, Batsanov, & Bryce, 2004).
Physical Properties Analysis
The physical properties of 2,5-Dichloropyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. These properties are essential for determining the compound's suitability for various applications, including its role as an intermediate in organic synthesis (Gazivoda et al., 2008).
Chemical Properties Analysis
The chemical behavior of 2,5-Dichloropyrimidine is characterized by its reactivity towards nucleophiles, electrophiles, and its participation in coupling reactions. These chemical properties are crucial for its utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals (Tran et al., 2011).
科学研究应用
-
Scientific Field: Organic Synthesis
-
Scientific Field: Pharmaceutical Research
- Application : Pyrimidines, including 2,5-Dichloropyrimidine, have found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
- Results or Outcomes : The results of these studies can vary, but many pyrimidines have shown promising results in treating a variety of conditions .
-
Scientific Field: Anti-Inflammatory Research
-
Scientific Field: Synthesis of Diarylated Pyrimidines
- Application : 2,5-Dichloropyrimidine undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
- Methods of Application : The Suzuki coupling reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. In this case, 2,5-Dichloropyrimidine is reacted with two different boronic acids in the presence of a palladium catalyst to form the diarylated pyrimidines .
- Results or Outcomes : The outcome of this reaction is the formation of diarylated pyrimidines, which are important compounds in medicinal chemistry .
-
Scientific Field: Amination of Pyrimidines
- Application : A study was carried out on the amination of 2-chloro- and 2,4-dichloropyrimidines by linear polyamines and oxadiamines .
- Methods of Application : In this study, 2,5-Dichloropyrimidine was reacted with different amines under catalytic and noncatalytic conditions .
- Results or Outcomes : The results of this study would provide valuable information on the reactivity of 2,5-Dichloropyrimidine and its potential use in the synthesis of new pyrimidine derivatives .
-
Scientific Field: Synthesis of 4-Aryl-5-pyrimidinylimidazoles
- Application : 2,5-Dichloropyrimidine was used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, 2,5-Dichloropyrimidine would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes of these syntheses can also vary widely, producing a range of different organic compounds for use in various fields .
-
Scientific Field: Anti-Inflammatory Research
-
Scientific Field: Synthesis of New Pyrimidine Derivatives
- Application : 2,5-Dichloropyrimidine was used in the synthesis of new pyrimidine derivatives using organolithium reagents .
- Methods of Application : In this study, 2,5-Dichloropyrimidine was reacted with organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The results of this study would provide valuable information on the reactivity of 2,5-Dichloropyrimidine and its potential use in the synthesis of new pyrimidine derivatives .
-
Scientific Field: Low-Energy Electron Interactions
- Application : Experimental results of low-energy electron interactions with 5-nitro-2,4-dichloropyrimidine isolated in the gas phase and hydrated in a cluster environment were reported .
- Results or Outcomes : The molecule exhibits a very rare combination of many so far hypothesized low-energy electron induced mechanisms .
-
Scientific Field: Drug Discovery
- Application : Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years .
- Results or Outcomes : Pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
安全和危害
2,5-Dichloropyrimidine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
属性
IUPAC Name |
2,5-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJAHXLRNZJPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343575 | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloropyrimidine | |
CAS RN |
22536-67-0 | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















